N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,5-DIMETHYL-N~1~-PHENETHYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,5-DIMETHYL-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a benzenesulfonamide group, and various alkyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,5-DIMETHYL-N~1~-PHENETHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring . The benzenesulfonamide group can be introduced through sulfonation reactions involving sulfonyl chlorides and amines . Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,5-DIMETHYL-N~1~-PHENETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyrazole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,5-DIMETHYL-N~1~-PHENETHYL-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,5-DIMETHYL-N~1~-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N,N′-1,2-Ethanediylbis (1-methyl-1H-pyrazole-5-carboxamide)
- 5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide
Uniqueness
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,5-DIMETHYL-N~1~-PHENETHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-5-26-20(4)22(16-24-26)17-25(14-13-21-9-7-6-8-10-21)29(27,28)23-15-18(2)11-12-19(23)3/h6-12,15-16H,5,13-14,17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIWRUQJTIPMKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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